molecular formula C13H12ClNO2 B5970708 N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide

N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide

Cat. No. B5970708
M. Wt: 249.69 g/mol
InChI Key: YJYHCPCASOZCCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide”, a related compound “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” was synthesized in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .

Scientific Research Applications

Agriculture: Herbicide Selectivity and Action

“N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide” has been studied for its selective herbicidal action, particularly in crops like tomatoes. Research indicates that this compound increases plant tolerance to herbicides with age, with tomatoes showing a faster rate of increased tolerance . The selectivity does not seem to be due to differential wetting of foliage, suggesting a more intrinsic mode of action possibly related to photosynthesis inhibition .

Environmental Science: Pesticide Impact

In environmental sciences, the compound’s role as a pesticide is of interest. Its environmental fate, eco-toxicity, and potential effects on non-target species are crucial areas of study. Understanding its breakdown products and their persistence in various ecosystems forms a significant part of environmental risk assessments .

Material Science: Compound Synthesis and Analysis

The synthesis and structural analysis of compounds related to “N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide” are vital in material science. Techniques like X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) are used to determine molecular structure and bonding . These analyses can lead to the development of new materials with specific desired properties.

Biochemistry: Molecular Interactions

In biochemistry, the focus is on the molecular interactions and bonding patterns of the compound. Studies involving Hirshfeld surface analysis provide insights into the potential of the compound to form hydrogen bonds, which is essential for understanding its biochemical behavior and interactions with other molecules .

Pharmacology: Drug Development Potential

The pharmacological applications of “N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide” are explored through its potential as a precursor in drug development. Its chemical structure could be modified to enhance its biological activity, making it a candidate for the synthesis of new pharmacological agents .

Medicine: Therapeutic Applications

While direct applications in medicine are not well-documented, the compound’s structural analogs and derivatives are being investigated for their therapeutic potential. The compound’s ability to interact with biological systems could lead to the development of new treatments or diagnostic tools .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-8-3-4-10(7-12(8)14)15-13(16)11-5-6-17-9(11)2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYHCPCASOZCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(OC=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-methylfuran-3-carboxamide

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